molecular formula C9H8FN3O2 B12116397 Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12116397
M. Wt: 209.18 g/mol
InChI Key: QXXZVVLGADBVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a synthetically versatile fluorinated building block within the pyrazolo[1,5-a]pyrimidine class of fused bicyclic heterocycles. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for developing targeted protein kinase inhibitors (PKIs) . The strategic incorporation of a fluorine atom at the 3-position and a carboxylate ester at the 5-position provides handles for further derivatization, allowing researchers to fine-tune the electronic properties, lipophilicity, and binding affinity of lead compounds . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the design of small molecule inhibitors for a range of kinases. Research indicates its successful application in targeting kinases such as PI3Kδ, CK2, EGFR, B-Raf, and MEK, which are critical in diseases like cancer, inflammatory conditions, and asthma . The specific substitution pattern on this compound is designed to interact with key residues in the ATP-binding pocket of target enzymes, potentially leading to high potency and selectivity . Furthermore, derivatives of this scaffold have also been investigated for their photophysical properties, showing potential for applications as fluorophores in cellular imaging and material science . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3

InChI Key

QXXZVVLGADBVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of 5-Amino-3-methylpyrazole with Diethyl Malonate

In a base-mediated reaction, 5-amino-3-methylpyrazole reacts with diethyl malonate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (89% yield). Subsequent chlorination with phosphorus oxychloride introduces reactive sites at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield).

Table 1: Key Intermediates in Core Synthesis

IntermediateReaction StepYield (%)Conditions
1 Cyclocondensation89NaOEt, ethanol, reflux
2 Chlorination with POCl₃61POCl₃, 110°C, 6 hr

Fluorination Strategies at Position 3

Introducing fluorine at position 3 requires precision due to the electronic effects of the pyrimidine ring. Two validated methods are:

Direct Fluorination via Halogen Exchange

5,7-Dichloro intermediate 2 undergoes selective fluorination at position 3 using potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6). This nucleophilic aromatic substitution proceeds at 150°C in DMF, achieving 68–72% conversion.

Cyclization with Pre-Fluorinated Building Blocks

An alternative route employs fluorinated aminopyrazole precursors. For example, 3-fluoro-5-aminopyrazole reacts with ethyl 3-ethoxyacrylate under acidic conditions (HCl, EtOH) to directly form the fluorinated core. This method avoids post-cyclization fluorination but requires specialized starting materials.

Key Observation : Direct fluorination of 2 offers better scalability, while pre-fluorinated building blocks reduce step count but increase precursor synthesis complexity.

Esterification of the C5 Carboxyl Group

The methyl ester moiety is introduced via esterification of the intermediate carboxylic acid. Two approaches dominate:

In Situ Esterification During Cyclization

Using methyl β-ketoesters (e.g., methyl 3-oxobutanoate) in the cyclocondensation step directly yields the esterified product. This one-pot method simplifies purification but requires strict stoichiometric control.

Post-Cyclization Esterification

5-Carboxylic acid derivatives are treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. For example, refluxing the acid with methanol and H₂SO₄ achieves >90% esterification.

Table 2: Esterification Efficiency Comparison

MethodYield (%)Purity (%)Reaction Time
In Situ (Methyl β-ketoester)78958 hr
Post-Cyclization (H₂SO₄)929812 hr

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Ethanol or DMF at 80–100°C balances reactivity and side-product formation.

  • Fluorination : DMF at 150°C enhances fluoride nucleophilicity.

  • Esterification : Methanol as solvent and reagent maximizes atom economy.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Critical characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.71 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 6.92 (s, 1H, Ar-H).

  • HPLC Purity : >98% under C18 reverse-phase conditions (ACN/H₂O gradient) .

Chemical Reactions Analysis

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against various cancer types by targeting specific enzymes involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial for cancer progression. For instance, it has been noted that derivatives of pyrazolo[1,5-a]pyrimidine can act as selective inhibitors of protein kinases, which play a significant role in cell signaling pathways related to cancer .

Antiviral Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated antiviral activity, suggesting that this compound could be explored further for its potential use in antiviral therapies .

Fluorescent Properties

Research has identified pyrazolo[1,5-a]pyrimidines as effective fluorophores due to their unique photophysical properties. This compound can be utilized in optical applications where fluorescence is needed, such as in sensors and imaging techniques . The compound's ability to undergo excited-state intramolecular proton transfer enhances its fluorescence efficiency.

Synthesis of Novel Materials

The structural versatility of this compound allows for the synthesis of novel materials with tailored properties. This includes the development of hybrid materials that combine organic and inorganic components for advanced applications in electronics and photonics .

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents, enzyme inhibitors
Antiviral properties
Material ScienceFluorescent materials for sensors
Synthesis of novel hybrid materials

Synthesis and Functionalization

A study conducted by MDPI outlines various synthetic routes for creating functionalized derivatives of pyrazolo[1,5-a]pyrimidines, emphasizing their potential as drug scaffolds due to their bioactive properties . The findings suggest that by modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can enhance biological activity.

Photophysical Studies

Research published in RSC Advances discusses the photophysical properties of pyrazolo[1,5-a]pyrimidines and their applicability in optical devices. The study demonstrated how structural modifications could lead to significant changes in fluorescence behavior, making these compounds suitable for advanced imaging technologies .

Mechanism of Action

The mechanism of action of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors. The compound can act as a chelating agent for ions, facilitating various biological and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Substituent Analysis

The substitution pattern at positions 3, 5, and 7 significantly influences the physicochemical and biological properties of pyrazolo[1,5-a]pyrimidines. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position) Key Features Reference
Target Compound 3-F, 7-Me, 5-COOMe Fluorine enhances electronegativity; methyl improves lipophilicity.
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 3-Ph, 5-COOMe, 7-Oxo (4,7-dihydro) Dihydro structure reduces aromaticity; phenyl introduces steric bulk.
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-COOEt, 5-(3-MeOPh), 7-CF₃ Trifluoromethyl group increases metabolic stability; methoxyphenyl enhances π-π interactions.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-(2,4-Cl₂Ph), 5-(4-FPh), 7-CF₃ Halogenated aryl groups improve binding affinity; CF₃ enhances hydrophobicity.

Key Observations :

  • Fluorine vs. Chlorine/Trifluoromethyl : The 3-fluoro substituent in the target compound offers a balance between electronegativity and steric minimalism, contrasting with bulkier groups like CF₃ () or Cl (), which may hinder receptor binding .
  • Methyl Ester (COOMe) : Compared to ethyl esters (e.g., ), methyl esters typically exhibit higher metabolic lability, influencing pharmacokinetics .
Melting Points and Yields
  • Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) : Melting point 156–157°C; yield 87% (ultrasonic irradiation, KHSO₄ catalysis) .
  • Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate : Yield 47–89% (Buchwald–Hartwig coupling) .

Biological Activity

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C9H8FN3O2C_9H_8FN_3O_2 with a molecular weight of approximately 209.18 g/mol. This compound has garnered attention due to its potential biological activity, particularly as a selective inhibitor of specific kinases involved in various diseases, including cancer.

Chemical Structure and Properties

The compound features a unique arrangement of pyrazole and pyrimidine rings, with a fluorine atom at the 3-position and a carboxylate group at the 5-position. The structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8FN3O2
Molecular Weight209.18 g/mol
Density1.43 g/cm³ (20 °C)
LogP0.963

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors.

Kinase Inhibition

A key area of research has focused on the compound's ability to inhibit kinases, particularly Pim-1 and Flt-3 kinases. These kinases are implicated in cell growth and survival pathways, making them attractive targets for cancer therapy.

  • Pim-1 Inhibition : Studies have shown that this compound acts as a potent inhibitor of Pim-1 kinase, which is involved in regulating cell proliferation and survival. In vitro assays demonstrated that it can suppress the phosphorylation of BAD protein, a known substrate of Pim-1, indicating its potential in modulating apoptotic pathways .
  • Flt-3 Inhibition : The compound also exhibits inhibitory effects on Flt-3 kinase, which is crucial in hematopoiesis and leukemogenesis. The selectivity profile indicates that this compound shows higher potency against Pim-1 compared to Flt-3, suggesting it may be developed for targeted therapies with reduced off-target effects .

The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding sites of kinases, thereby inhibiting their activity. This interaction can lead to downstream effects on cellular signaling pathways associated with growth and survival.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited colony formation in cancer cell lines at submicromolar concentrations, demonstrating its efficacy as a potential therapeutic agent for cancer treatment .

Case Study 2: Selectivity Profile

Another investigation analyzed the selectivity of this compound against a panel of oncogenic kinases. The findings revealed that it exhibited greater than 95% inhibition of Pim-1 at concentrations as low as 1 μM while maintaining a favorable safety profile by not significantly inhibiting hERG channels at this concentration .

Q & A

Q. What are the common synthetic routes for Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate?

The synthesis typically involves condensation reactions between 5-amino-pyrazole derivatives and fluorinated ketones or diketones. For example, analogous compounds are synthesized via cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with fluorinated ketones (e.g., 4,4-difluoro-1-phenylbutane-1,3-dione) using FeCl₃ and polyvinylpyrrolidine (PVP) as catalysts . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalyst optimization : FeCl₃ accelerates cyclization, while PVP stabilizes intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical characterization requires:

  • NMR spectroscopy : Confirm regiochemistry via ¹⁹F NMR (fluorine substituents) and ¹H/¹³C NMR for methyl/cyclopropyl groups. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct aromatic proton splitting patterns .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the primary challenges in scaling up the synthesis of this compound?

  • Regioselectivity : Competing cyclization pathways may yield isomers. Optimize temperature (e.g., 80–100°C) and catalyst loading to favor the desired product .
  • Fluorine stability : Harsh conditions (e.g., high heat, strong acids) can degrade the 3-fluoro group. Use mild reagents (e.g., POCl₃ for chlorination) .
  • Solvent recovery : Industrial-scale synthesis may require switching from DMF to recyclable solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the compound’s reactivity and bioactivity?

The 3-fluoro group enhances:

  • Electrophilicity : Fluorine’s electron-withdrawing effect activates the pyrimidine ring for nucleophilic substitution, enabling functionalization at C-5 or C-7 .
  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies .
  • Target binding : In enzyme inhibition assays (e.g., PI3K), fluorine improves binding affinity by forming halogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidines?

Discrepancies often arise from substituent positioning or assay conditions . Mitigation approaches include:

  • Comparative SAR studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl at C-7) to isolate activity trends .
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electronic mismatches in conflicting datasets .

Q. How can reaction regioselectivity be controlled during cyclization?

Regioselectivity depends on:

  • Substrate design : Electron-donating groups (e.g., methyl at C-7) direct cyclization to the less hindered position .
  • Catalytic systems : FeCl₃/PVP favors 5-membered ring closure, while ZnCl₂ promotes 6-membered products .
  • Thermodynamic vs. kinetic control : Lower temperatures (e.g., −15°C) stabilize kinetic intermediates, while reflux conditions favor thermodynamic products .

Q. What methodologies optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., cyclohexane/CH₂Cl₂) to slow nucleation and improve crystal quality .
  • Temperature gradients : Gradual cooling (0.5°C/min) from saturation temperature reduces defects.
  • Additives : Trace ethanol or DMF disrupts π-π stacking, yielding larger crystals .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analogous Pyrazolo[1,5-a]pyrimidines

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystFeCl₃ (10 mol%) + PVP85% yield, 98% purity
Temperature80°CMinimizes isomer formation
SolventEthanol/water (7:3)Eco-friendly, recyclable
Reaction Time6–8 hoursBalances completion vs. degradation

Q. Table 2: Comparative Bioactivity of Substituent Variants

Substituent (Position)Target Enzyme (IC₅₀)Key FindingReference
3-Fluoro (C-3)PI3Kγ (0.16 µM)Enhanced selectivity vs. PI3Kα
7-Methyl (C-7)COX-2 (1.2 µM)Reduced cytotoxicity
5-Cyclopropyl (C-5)Pf-dihydroorotate dehydrogenase (0.23 µM)Antimalarial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.